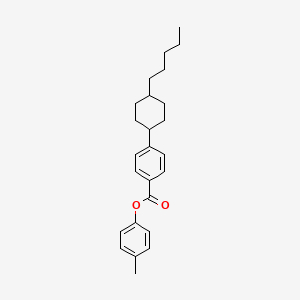

4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate

Description

Historical Context and Discovery in Liquid Crystal Research

The discovery and development of this compound must be understood within the broader historical context of liquid crystal research, which began with Friedrich Reinitzer's groundbreaking observations in 1888. Reinitzer, an Austrian botanical physiologist working at the German University of Prague, was extracting cholesterol from carrots to establish its chemical formula when he observed the peculiar behavior of cholesteryl benzoate. This compound exhibited two distinct melting points: at 145.5 degrees Celsius it melted into a cloudy liquid, and at 178.5 degrees Celsius it transformed into a clear liquid. This phenomenon was reversible and represented the first documented observation of liquid crystalline behavior.

Otto Lehmann, a German physicist, collaborated with Reinitzer to investigate this unusual phase of matter using a polarizing microscope equipped with a heating stage. Lehmann's observations revealed that the intermediate cloudy phase possessed the birefringent properties of a crystalline material while exhibiting the flow characteristics of a liquid, leading to the coining of the term "liquid crystal". The scientific community initially viewed these findings with skepticism, but the discovery eventually gained widespread acceptance and launched decades of fundamental research into mesomorphic materials.

The development of this compound emerged from this rich historical foundation as researchers sought to create more sophisticated liquid crystalline materials with enhanced properties. The compound represents an evolution from the early cholesterol-based liquid crystals to modern synthetic mesogens designed for specific technological applications. The systematic investigation of phenylbenzoate derivatives and cyclohexyl-containing compounds has led to the development of materials with superior thermal stability and optical properties compared to their historical predecessors.

Structural Classification Within Nematic Benzoate Derivatives

This compound belongs to the class of thermotropic liquid crystals characterized by phenylbenzoate core structures with terminal cyclohexyl substituents. The compound's molecular architecture features a rigid benzoate ester linkage connecting a methylphenyl group to a pentylcyclohexyl moiety, creating an elongated molecular structure essential for liquid crystalline behavior. The trans configuration of the cyclohexyl ring minimizes steric hindrance and promotes molecular linearity, which is critical for the formation and stability of nematic mesophases.

The structural classification of this compound within nematic benzoate derivatives is defined by several key molecular features. The benzoate ester functional group serves as the central linking unit, providing both rigidity and polarity necessary for intermolecular interactions. The methylphenyl terminal group contributes to the compound's mesomorphic properties through aromatic interactions and steric effects. The pentylcyclohexyl substituent introduces both conformational flexibility through the alkyl chain and structural rigidity through the cyclohexyl ring, creating an optimal balance for nematic phase formation.

Table 1: Structural Parameters of this compound

Research on related compounds such as 4-Pentylphenyl 4-methylbenzoate has demonstrated that nematic liquid crystals with phenylbenzoate cores exhibit exceptional optical properties suitable for electronic display applications. The structural similarity between these compounds suggests that this compound likely shares many of the beneficial characteristics observed in simpler phenylbenzoate derivatives while offering enhanced thermal and chemical stability due to the cyclohexyl substitution.

Significance in Advanced Material Science and Optoelectronics

The significance of this compound in advanced material science stems from its unique combination of thermal stability, optical properties, and mesomorphic behavior that make it particularly valuable for optoelectronic applications. The compound's ability to maintain liquid crystalline properties across a wide temperature range enables its use in devices that must operate under varying environmental conditions. This thermal stability is particularly important for liquid crystal display technologies, where consistent optical performance is essential for device reliability and longevity.

In the field of optoelectronics, compounds with cyclohexyl-containing structures have demonstrated superior performance characteristics compared to conventional liquid crystalline materials. Research has shown that the incorporation of cyclohexyl groups enhances the chemical and photochemical stability of liquid crystals, making them ideal for display applications where long-term stability is crucial. The cyclohexyl substituent also contributes to improved molecular ordering and reduced viscosity, leading to faster response times in electro-optical devices.

The compound's significance extends beyond traditional display technologies to emerging applications in advanced materials science. Studies on related benzoate liquid crystals have revealed their potential for use in specialized optical devices, including those requiring precise control of molecular orientation and optical anisotropy. The ability to fine-tune the mesomorphic properties through structural modifications makes this compound a valuable platform for developing next-generation optoelectronic materials.

Table 2: Physical Properties Relevant to Optoelectronic Applications

The persistent, bioaccumulative, and toxic properties of liquid crystal materials have become increasingly important considerations in their development and application. Research indicates that compounds with cyclohexyl substituents often exhibit improved environmental profiles compared to simpler aromatic liquid crystals, making them more suitable for widespread commercial applications. The development of this compound represents an advancement toward more environmentally conscious liquid crystal technology while maintaining the high performance characteristics required for advanced optoelectronic applications.

Properties

IUPAC Name |

(4-methylphenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O2/c1-3-4-5-6-20-9-11-21(12-10-20)22-13-15-23(16-14-22)25(26)27-24-17-7-19(2)8-18-24/h7-8,13-18,20-21H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJATSCGEHUKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633046 | |

| Record name | 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91225-15-9 | |

| Record name | 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Methylphenol with 4-(4-pentylcyclohexyl)benzoic Acid

- The core synthetic approach is the esterification of 4-methylphenol (p-cresol) with 4-(4-pentylcyclohexyl)benzoic acid.

- This reaction forms the ester bond linking the phenyl and benzoate moieties.

- The esterification is typically facilitated by dehydrating agents such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) .

- In the case of DCC, a catalyst like 4-dimethylaminopyridine (DMAP) may be employed to accelerate the reaction.

- The reaction is often carried out under anhydrous conditions to prevent hydrolysis of intermediates.

- Organic solvents such as dichloromethane or toluene are commonly used as reaction media.

- Refluxing the reaction mixture at controlled temperatures (generally 50–100°C) ensures completion.

- Thionyl chloride converts the carboxylic acid into the corresponding acid chloride intermediate, which then reacts with 4-methylphenol to form the ester.

- DCC activates the carboxylic acid by forming an O-acylisourea intermediate that reacts with the phenol.

- DMAP acts as a nucleophilic catalyst to enhance the rate of ester formation.

Industrial Scale Synthesis

- Industrial production mirrors the laboratory-scale esterification but involves scale-up with optimized parameters for efficiency.

- Continuous flow reactors and automated systems may be used to improve reaction control and yield.

- Purification steps such as recrystallization and column chromatography are applied to achieve high purity.

Purification and Yield Optimization

- Purification is typically performed by silica gel column chromatography using solvents like toluene or heptane as eluents.

- Recrystallization from solvent mixtures (e.g., toluene-ether or toluene-heptane) improves product crystallinity and purity.

- Reaction monitoring by thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) ensures completion.

- Anhydrous conditions and careful temperature control minimize side reactions and hydrolysis.

Comparative Preparation Methods for Related Benzoate Esters

Although specific detailed protocols for 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate are limited, insights can be drawn from structurally related compounds such as 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate and other phenyl benzoate derivatives:

| Aspect | This compound | Related Benzoate Esters (e.g., 4-Cyanophenyl derivative) |

|---|---|---|

| Starting materials | 4-methylphenol + 4-(4-pentylcyclohexyl)benzoic acid | 4-cyanophenol + trans-4-pentylcyclohexylbenzoic acid |

| Activation method | Thionyl chloride or DCC with DMAP | DCC with DMAP |

| Solvent | Dichloromethane or toluene | Dichloromethane or toluene |

| Temperature | Reflux or 50–100°C | Reflux |

| Purification | Column chromatography, recrystallization | Column chromatography, recrystallization |

| Industrial production methods | Continuous flow reactors, automated systems | Similar industrial scale methods |

Representative Data Table: Typical Reaction Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Molar ratio (acid:phenol) | 1:1 to 1.2:1 | Slight excess of phenol may drive reaction |

| Catalyst | DMAP (0.05–0.1 eq) | Enhances esterification rate |

| Dehydrating agent | DCC (1.1 eq) or SOCl₂ (1.1 eq) | Activates carboxylic acid |

| Solvent | Dichloromethane or toluene | Anhydrous, inert solvents preferred |

| Temperature | 50–100°C | Reflux conditions |

| Reaction time | 4–12 hours | Monitored by TLC or FTIR |

| Work-up | Extraction, washing with water and sodium bicarbonate | Removes impurities and by-products |

| Purification | Silica gel column chromatography, recrystallization | Ensures high purity |

| Yield | 70–95% | Dependent on reaction conditions and scale |

Chemical Reactions Analysis

4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ester group, forming amides or new esters.

Scientific Research Applications

4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester functional group can undergo hydrolysis, releasing the active components that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

- In contrast, acryloyloxyhexyloxy groups (e.g., C₃₃H₄₄O₅ ) introduce reactive sites for polymerization, enabling applications in photoresponsive materials.

- Mesophase Stability : The nematic phase (N 161°C) in acryloyloxyhexyloxy derivatives suggests that extended alkyl/ether chains enhance thermal stability compared to simpler methyl or ethyl variants.

Reactivity and Functional Performance

- Reactive Mesogens : Compounds like 4-(6-acryloyloxyhexyloxy)phenyl benzoate (ST06115 ) exhibit photochromic or photomobile behavior due to acrylate groups, making them suitable for artificial muscle polymers. The target compound, lacking such reactive groups, may instead serve as a passive mesogen in display devices.

- Co-Initiator Efficiency: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methacrylate analogues, highlighting how ester substituents (e.g., dimethylamino vs. methyl) dictate polymerization efficiency .

Biological Activity

4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate is an organic compound characterized by its molecular formula and a molecular weight of 364.5 g/mol. This compound features a benzoate ester functional group and a cyclohexyl ring with a pentyl substitution, contributing to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves the esterification of 4-methylphenol with 4-(4-pentylcyclohexyl)benzoic acid, often facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC). This reaction is crucial for producing the compound with high yield and purity, which is essential for subsequent biological studies.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Utilizing strong oxidizing agents to form carboxylic acids or ketones.

- Reduction : Employing reducing agents to yield alcohols.

- Substitution : Nucleophilic substitution at the ester functional group can produce amides or new esters.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The hydrolysis of its ester functional group releases active components that modulate various biochemical pathways, leading to diverse biological effects.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Studies have shown that similar compounds demonstrate antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Preliminary screenings suggest potential efficacy against fungal pathogens.

- Anticancer Activity : Investigations into related compounds have revealed promising anticancer properties, warranting further exploration of this compound in cancer research .

Case Studies and Research Findings

- Antibacterial Activity : A study focused on the synthesis and biological evaluation of diazenyl derivatives related to this compound found significant antibacterial activity against E. coli and S. aureus, suggesting that structural modifications could enhance efficacy .

- Antifungal Screening : Similar compounds have been screened for antifungal properties, indicating that modifications in the benzoate structure may impact activity against specific fungal strains.

- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have highlighted interactions with key biological macromolecules, suggesting pathways for therapeutic application .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Methylphenyl benzoate | Lacks cyclohexyl and pentyl substituents | Limited biological activity |

| 4-(4-Pentylcyclohexyl)benzoic acid | Contains a carboxylic acid group | Different reactivity; potential for enhanced solubility |

| 4-Methylphenyl 4-(4-butylcyclohexyl)benzoate | Similar structure with butyl substitution | Potentially different pharmacokinetics |

This comparison illustrates the unique structural features of this compound that may contribute to its distinct biological profile.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | SYNTHON Method | Modified Lab-Scale Method |

|---|---|---|

| Catalyst | H₂SO₄ | p-Toluenesulfonic acid |

| Yield | 80–85% | 75–80% |

| Purity (HPLC) | ≥97% | ≥95% |

| Reaction Time | 8–10 hours | 12–14 hours |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach ensures accurate structural and purity analysis:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexyl proton splitting at δ 1.2–2.5 ppm) and confirms ester linkage (δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (calc. 378.55 g/mol) and detects fragmentation patterns .

- IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches .

Basic: What are the key physicochemical properties needed for handling and storage?

Answer:

Critical properties include:

- Melting Point : Predicted range 80–100°C (based on analogs like 4-Cyanophenyl 4-pentylbenzoate ).

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis. Avoid prolonged exposure to light due to potential cyclohexyl ring degradation .

- Solubility : Likely soluble in chloroform, THF, and DCM; limited water solubility (<0.1 mg/mL) .

Note : Experimental determination via DSC (melting point) and HPLC-UV (degradation products) is advised due to limited reported data .

Advanced: How does the substituent arrangement influence mesophase behavior in liquid crystal applications?

Answer:

The compound’s mesophase transitions depend on:

Q. Table 2: Substituent Effects on Mesophase Behavior

| Substituent | Phase Transition (Observed) | Reference |

|---|---|---|

| 4-Pentylcyclohexyl | Cr 80°C → N 161°C → I | |

| 4-Octylcyclohexyl | Cr 64°C → Sm 97°C → I | |

| 4-Ethylcyclohexyl | Cr 70°C → N 150°C → I |

Methodological Insight : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are critical for phase identification .

Advanced: How can researchers address contradictions in toxicological data across studies?

Answer:

Discrepancies in toxicity classification (e.g., mutagenicity vs. non-carcinogenicity) arise from:

- Assay Variability : Use OECD-compliant Ames tests (with/without metabolic activation) to confirm mutagenicity .

- Dose Dependency : Conduct in vitro micronucleus assays at 0.1–100 µM to identify threshold effects .

- Metabolite Analysis : LC-MS/MS identifies reactive intermediates (e.g., quinone derivatives) that may explain conflicting results .

Case Study : Indagoo’s classification of "possible mutagenicity" conflicts with non-carcinogenic OSHA/IARC designations. Resolve by cross-referencing metabolite profiles with structural analogs (e.g., 4-propylphenyl benzoates ).

Advanced: What computational methods predict the compound’s interactions in supramolecular systems?

Answer:

- Molecular Dynamics (MD) : Simulate self-assembly in nematic phases using OPLS-AA force fields (e.g., GROMACS). Analyze tilt angles and diffusion coefficients .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts dipole moments (≈5.2 D), critical for liquid crystal alignment .

- Docking Studies : Screen for biological targets (e.g., estrogen receptors) using AutoDock Vina, leveraging structural motifs from pharmacologically active benzoates .

Advanced: How to resolve discrepancies in reported stability data under ambient conditions?

Answer:

Divergent stability claims (e.g., Indagoo vs. SYNTHON reports) require:

- Forced Degradation Studies : Expose samples to 40°C/75% RH for 30 days; monitor hydrolysis via HPLC .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life from accelerated conditions .

- Comparative Analysis : Cross-validate with analogs (e.g., 4-cyanophenyl benzoates ) to identify substituent-dependent degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.